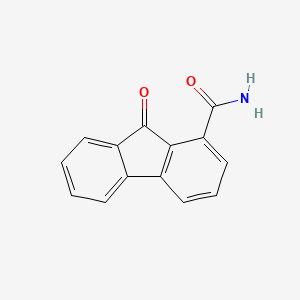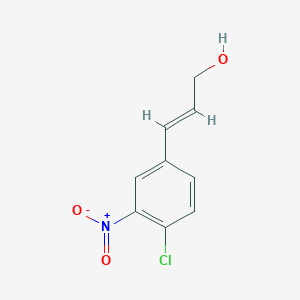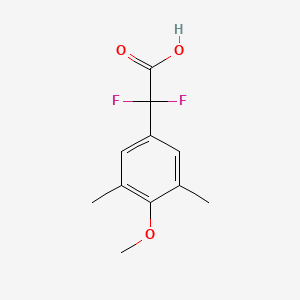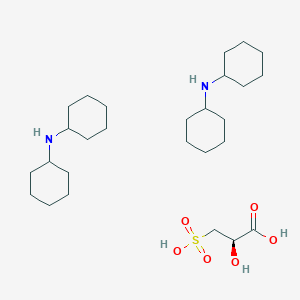
Dicyclohexylamine hemi((R)-2-hydroxy-3-sulfopropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) is a complex organic compound that combines dicyclohexylamine with a hemi salt of ®-2-hydroxy-3-sulfopropanoate. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, known for its applications in various chemical processes . The compound is notable for its stability and solubility properties, making it useful in a range of industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexylamine can be synthesized through several methods:
Catalytic Hydrogenation of Aniline: This method involves the hydrogenation of aniline (phenylamine) using a catalyst such as ruthenium or palladium.
Reductive Amination of Cyclohexanone: This method involves the reaction of cyclohexanone with ammonia or cyclohexylamine in the presence of a catalyst like palladium/carbon under hydrogen pressure.
Pressure Hydrogenation of Diphenylamine: This method uses a ruthenium catalyst to hydrogenate diphenylamine.
Industrial Production Methods
Industrial production of dicyclohexylamine typically involves the catalytic hydrogenation of aniline, as it is efficient and scalable. The use of supported noble metal catalysts, such as those based on niobic acid or tantalic acid, can improve yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A primary amine with similar chemical properties but different applications.
Diphenylamine: Another amine that can undergo similar reactions but has distinct uses in the chemical industry.
Uniqueness
Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) is unique due to its combination of dicyclohexylamine with a hemi salt of ®-2-hydroxy-3-sulfopropanoate, providing enhanced stability and solubility. This makes it particularly valuable in applications requiring these properties.
Propiedades
Fórmula molecular |
C27H52N2O6S |
|---|---|
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(2R)-2-hydroxy-3-sulfopropanoic acid |
InChI |
InChI=1S/2C12H23N.C3H6O6S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;4-2(3(5)6)1-10(7,8)9/h2*11-13H,1-10H2;2,4H,1H2,(H,5,6)(H,7,8,9)/t;;2-/m..0/s1 |
Clave InChI |
TUPKFVOXIJZUIT-VAGRMJETSA-N |
SMILES isomérico |
C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.C([C@@H](C(=O)O)O)S(=O)(=O)O |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


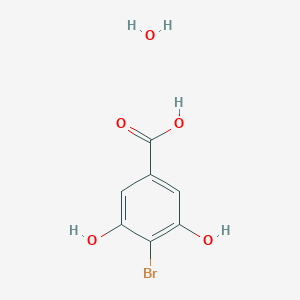
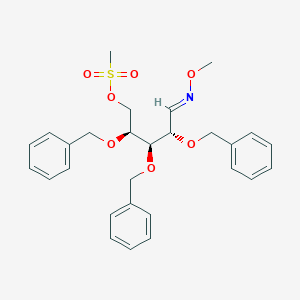

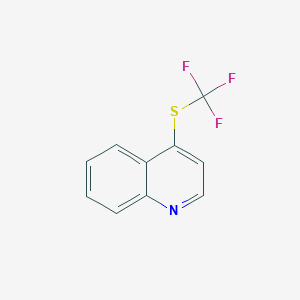

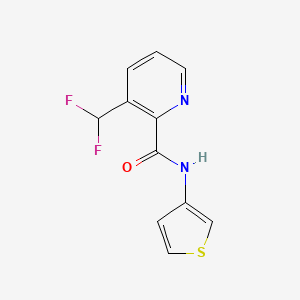
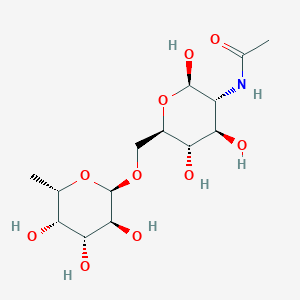
![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)

![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)

